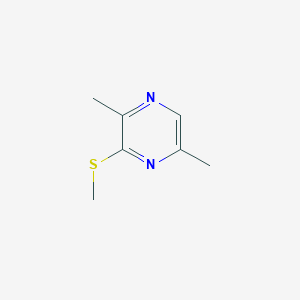
2,5-Dimethyl-3-(methylsulfanyl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-3-(methylsulfanyl)pyrazine is an organic compound with the molecular formula C₇H₁₀N₂S. It belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. This compound is known for its distinct odor and is often used in the flavor and fragrance industry. It is also found in various natural sources, including plants and microorganisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(methylsulfanyl)pyrazine can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 2,5-dimethylpyrazine with methylthiol in the presence of a catalyst.
Ring Closure: Another approach is the ring closure of appropriate precursors under specific conditions.
Metal Catalysis: Metal catalysts can be used to facilitate the formation of the pyrazine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
2,5-Dimethyl-3-(methylsulfanyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo substitution reactions where the methylsulfanyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,5-Dimethyl-3-(methylsulfanyl)pyrazine has several scientific research applications:
作用机制
The mechanism of action of 2,5-Dimethyl-3-(methylsulfanyl)pyrazine involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to receptors in insects, triggering behavioral responses . Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
相似化合物的比较
2,5-Dimethyl-3-(methylsulfanyl)pyrazine can be compared with other pyrazine derivatives:
2,5-Dimethylpyrazine: Lacks the methylsulfanyl group, resulting in different chemical properties and applications.
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: Contains a longer alkyl chain, affecting its odor and biological activity.
2,5-Dimethyl-3-(3-methylbutyl)pyrazine: Another derivative with a different alkyl substitution pattern, influencing its use as a pheromone.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
59021-08-8 |
|---|---|
分子式 |
C7H10N2S |
分子量 |
154.24 g/mol |
IUPAC 名称 |
2,5-dimethyl-3-methylsulfanylpyrazine |
InChI |
InChI=1S/C7H10N2S/c1-5-4-8-6(2)7(9-5)10-3/h4H,1-3H3 |
InChI 键 |
VXFGCYJQMUSZGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=N1)SC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)

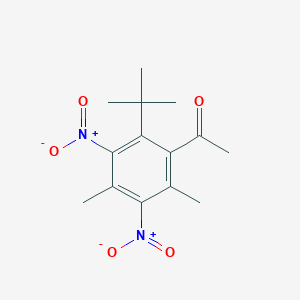
![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)

![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
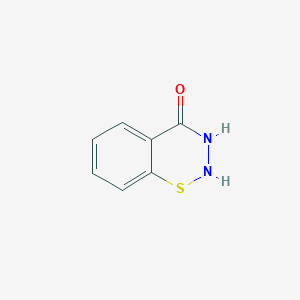
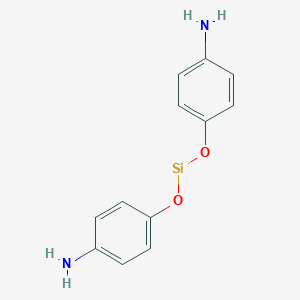
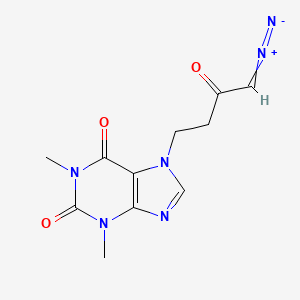
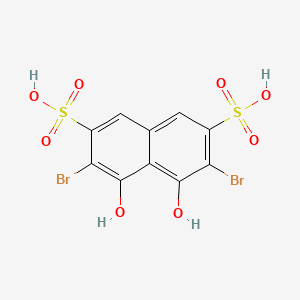

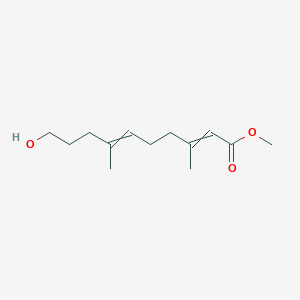
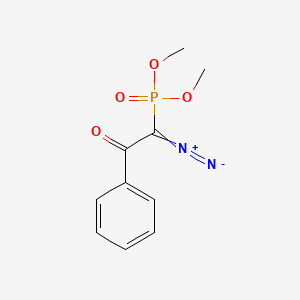
![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)
